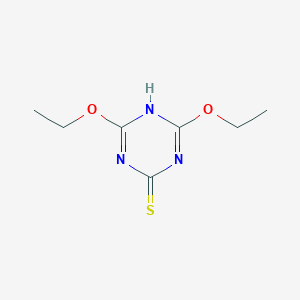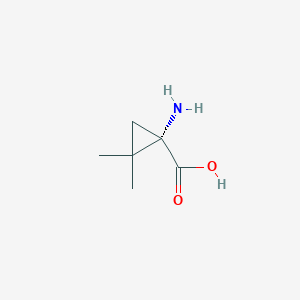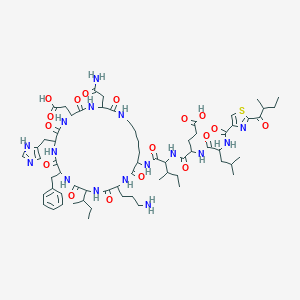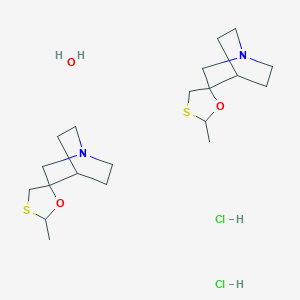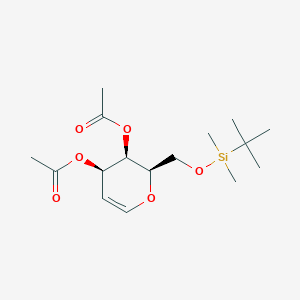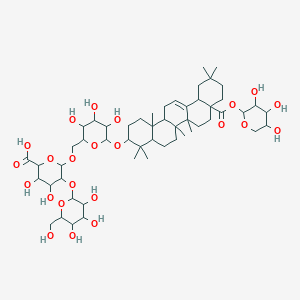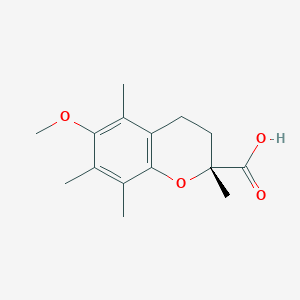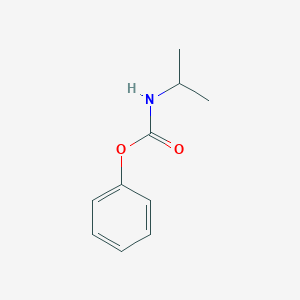
Bis(4-vinylthiophenyl)sulfide
Descripción general
Descripción
Synthesis Analysis
The synthesis of organopolysulfides, such as 1,4-bis(diphenylphosphanyl)tetrasulfide, involves electrochemical oxidation methods that could potentially be adapted for the synthesis of Bis(4-vinylthiophenyl)sulfide . Additionally, the synthesis of bis[3-(triethoxysilyl)propyl]tetrasulfide as a liquid sulfur-transferring agent indicates the possibility of synthesizing liquid sulfur compounds that could be related to Bis(4-vinylthiophenyl)sulfide .
Molecular Structure Analysis
The molecular structures of sulfur-nitrogen compounds, such as bis((trifluoromethyl)sulfonyl)amine, and their extensive electron delocalization, provide a basis for understanding the molecular structure of Bis(4-vinylthiophenyl)sulfide, which may also exhibit delocalization due to its vinyl groups .
Chemical Reactions Analysis
The electropolymerization behavior of bis(thiophene) sulfides and the generation of heteroaromatic poly(p-phenylene sulfide) analogs suggest that Bis(4-vinylthiophenyl)sulfide could potentially undergo similar polymerization reactions to form polymeric materials .
Physical and Chemical Properties Analysis
The interfacial polycondensation of bis(4-mercaptophenyl)sulphone with various dichlorides to form new polythioesters provides insights into the reactivity of sulfur compounds and their potential to form high-performance materials with desirable physical and chemical properties . The thermal stability of these polythioesters, as indicated by their decomposition temperatures, could be relevant to the properties of Bis(4-vinylthiophenyl)sulfide .
Relevant Case Studies
The synthesis of poly(oxovinyl sulfide)s by vinylogous nucleophilic substitution polymerizations , and the tandem reactions mediated 3+2-self annulation of bis(aroylmethyl) sulfides , are relevant case studies that demonstrate the reactivity of vinyl and aryl sulfides in forming complex structures. These studies could be extrapolated to understand the behavior of Bis(4-vinylthiophenyl)sulfide in similar reactions.
Aplicaciones Científicas De Investigación
“Bis(4-vinylthiophenyl)sulfide” is a chemical substance with the molecular formula C16H14S3 . It’s a decided structure with a molecular weight of 302.470 . This compound is also known by other names such as “1,1’-Thiobis [4- (vinylthio)benzene]” and "Bis [4- (vinylthio)phenyl] sulfide" .
In terms of its applications, one area where it seems to be relevant is in the synthesis of polymers containing a sulfonic group . These polymers, known as polysulfones, are a class of condensation heterochain polymers containing sulfonic groups (‒SO 2 –) in the main chain . The thermal resistance and high strength properties of aromatic polysulfones, which include “Bis(4-vinylthiophenyl)sulfide”, allow them to be classified as high-performance polymers . They are developed for application in conditions of high operating temperatures (over 160°C), high mechanical loading, aggressive chemical media, and high-energy radiation .
As mentioned earlier, one known application is in the synthesis of polymers containing a sulfonic group . These polymers, known as polysulfones, are a class of condensation heterochain polymers containing sulfonic groups (‒SO 2 –) in the main chain . The thermal resistance and high strength properties of aromatic polysulfones, which include “Bis(4-vinylthiophenyl)sulfide”, allow them to be classified as high-performance polymers . They are developed for application in conditions of high operating temperatures (over 160°C), high mechanical loading, aggressive chemical media, and high-energy radiation .
As mentioned earlier, one known application is in the synthesis of polymers containing a sulfonic group . These polymers, known as polysulfones, are a class of condensation heterochain polymers containing sulfonic groups (‒SO 2 –) in the main chain . The thermal resistance and high strength properties of aromatic polysulfones, which include “Bis(4-vinylthiophenyl)sulfide”, allow them to be classified as high-performance polymers . They are developed for application in conditions of high operating temperatures (over 160°C), high mechanical loading, aggressive chemical media, and high-energy radiation .
Safety And Hazards
Propiedades
IUPAC Name |
1-ethenylsulfanyl-4-(4-ethenylsulfanylphenyl)sulfanylbenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14S3/c1-3-17-13-5-9-15(10-6-13)19-16-11-7-14(8-12-16)18-4-2/h3-12H,1-2H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WQUQHXQTTKKFGY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CSC1=CC=C(C=C1)SC2=CC=C(C=C2)SC=C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14S3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Bis(4-vinylthiophenyl)sulfide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![5-[(3-Bromophenyl)methyl]-1,3,5-triazinane-2-thione](/img/structure/B140694.png)
